Absolute Stereochemical Identity vs. Racemate (CAS 66265‑50‑7) and (R)‑Antipode (CAS 2248200‑28‑2)
The (2S)‑configuration is confirmed by a defined atom stereocenter count of 1 in the PubChem computed descriptor set, while the racemic modification and the (R)‑enantiomer lack this designated stereochemical fingerprint [1]. This unambiguous assignment enables researchers to correlate biological responses directly with the (S)‑geometry, whereas the racemate contains 50% of the opposite antipode that can contribute confounding activity.
| Evidence Dimension | Defined atom stereocenter count (2S vs. racemate vs. 2R) |
|---|---|
| Target Compound Data | 1 defined atom stereocenter (S) |
| Comparator Or Baseline | Racemate (CAS 66265‑50‑7): 0 defined stereocenters; (R)‑enantiomer (CAS 2248200‑28‑2): 1 defined atom stereocenter (R) |
| Quantified Difference | 100% stereochemical distinction from racemate; enantiomeric complement to (R)-form |
| Conditions | Computed stereochemical descriptor analysis (PubChem 2024.11.20) |
Why This Matters
Procurement of the wrong stereoisomer invalidates enantiomer‑specific biological data and can lead to misassignment of target engagement in screening campaigns.
- [1] PubChem CID 93520998. (2S)-5-(4-Methoxyphenyl)pentan-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2248184-04-3 View Source
